molecular formula C9H8N2O6 B1185298 4-Ethyl-3,5-dinitrobenzoic acid

4-Ethyl-3,5-dinitrobenzoic acid

Cat. No.: B1185298
M. Wt: 240.171
InChI Key: HPSIVQOMPYCABJ-UHFFFAOYSA-N
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Description

Contextualization within Dinitroaromatic Carboxylic Acid Chemistry

Dinitroaromatic carboxylic acids are characterized by a benzene (B151609) ring substituted with both a carboxyl group (-COOH) and two nitro groups (-NO2). The parent compound of this family, 3,5-dinitrobenzoic acid, is a well-studied organic chemical that serves as a valuable corrosion inhibitor and has applications in photography. biosynth.comwikipedia.org The strong electron-withdrawing nature of the two nitro groups significantly increases the acidity of the carboxylic acid compared to benzoic acid itself. wikipedia.org

The introduction of an ethyl group at the 4-position of the 3,5-dinitrobenzoic acid scaffold, creating 4-Ethyl-3,5-dinitrobenzoic acid, is anticipated to modulate the electronic and steric properties of the molecule. This substitution can influence its reactivity, solubility, and potential biological activity. The chemistry of dinitroaromatic carboxylic acids is rich, with reactions often targeting the carboxylic acid function for derivatization or the aromatic ring for nucleophilic substitution, where the nitro groups act as strong activating groups.

Rationale for Comprehensive Investigation of this compound

The rationale for a thorough investigation of this compound stems from several key areas of chemical research. The presence of multiple functional groups—a carboxylic acid, two nitro groups, and an ethyl group—on a single aromatic ring makes it a versatile building block for the synthesis of a wide array of more complex molecules.

Detailed research into this specific compound would provide valuable data on how the interplay of these functional groups affects its chemical properties and reactivity. For instance, understanding the impact of the 4-ethyl group on the acidity of the carboxylic acid and the regioselectivity of further chemical transformations is of fundamental interest. Moreover, related dinitroaromatic compounds have shown utility in various fields. For example, the study of similar molecules like Ethyl 4-chloro-3,5-dinitrobenzoate, which has been investigated for its herbicidal properties, suggests that derivatives of dinitrobenzoic acid could possess significant biological activity. researchgate.net A comprehensive study of this compound is therefore warranted to explore its potential applications in areas such as medicinal chemistry, materials science, and agrochemicals.

Historical Development and Contemporary Significance in Synthetic Organic Chemistry

In contemporary synthetic organic chemistry, the significance of dinitroaromatic compounds remains high. They are crucial intermediates for the synthesis of various target molecules. For example, the nitro groups can be reduced to amino groups, opening up pathways to a wide range of diamino compounds that are precursors to dyes, polymers, and pharmaceuticals. The carboxylic acid group provides a handle for forming esters, amides, and other derivatives. wikipedia.org The general class of dinitrobenzoic acids is used for the derivatization and identification of alcohols and amines due to the formation of crystalline esters and amides with sharp melting points. wikipedia.org

While direct research on this compound appears limited, its structural similarity to well-utilized dinitroaromatic compounds suggests its potential as a valuable, yet underexplored, tool in the synthetic organic chemist's arsenal. Further research is necessary to fully elucidate its properties and unlock its potential applications.

Property3,5-Dinitrobenzoic AcidEthyl 3,5-dinitrobenzoate (B1224709)
Molecular Formula C7H4N2O6C9H8N2O6
Molar Mass 212.12 g/mol 240.17 g/mol
Appearance Yellow or colorless crystalsWhite to off-white solid
Melting Point 205-207 °C91-95 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O6

Molecular Weight

240.171

IUPAC Name

4-ethyl-3,5-dinitrobenzoic acid

InChI

InChI=1S/C9H8N2O6/c1-2-6-7(10(14)15)3-5(9(12)13)4-8(6)11(16)17/h3-4H,2H2,1H3,(H,12,13)

InChI Key

HPSIVQOMPYCABJ-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Ethyl 3,5 Dinitrobenzoic Acid

Mechanistic Pathways of Formation via Advanced Nitration Strategies

The introduction of two nitro groups onto the aromatic ring of 4-ethylbenzoic acid is achieved through electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.

The ethyl group at the 4-position is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. In the case of 4-ethylbenzoic acid, the initial nitration is directed by the activating ethyl group to the positions ortho to it (positions 3 and 5). The carboxylic acid group deactivates the ring, making the reaction conditions for dinitration more forcing than for a simple alkylbenzene.

The mechanism for the first nitration involves the attack of the electron-rich aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base, typically the bisulfate ion (HSO₄⁻), then abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding 4-ethyl-3-nitrobenzoic acid.

The second nitration follows a similar electrophilic aromatic substitution mechanism. The existing nitro group is strongly deactivating and meta-directing, while the ethyl group remains ortho-, para-directing and the carboxyl group is meta-directing. The combined directing effects of the ethyl and the first nitro group favor the introduction of the second nitro group at the 5-position, leading to the formation of 4-ethyl-3,5-dinitrobenzoic acid. The presence of two deactivating groups (carboxyl and the first nitro group) on the ring necessitates more vigorous reaction conditions (higher temperature and/or longer reaction times) to achieve dinitration compared to the initial nitration step.

Selective Functionalization at the 4-Position: Ethyl Group Introduction

The synthesis of the necessary precursor, 4-ethylbenzoic acid, can be accomplished through several methods, primarily involving the functionalization of a simpler aromatic starting material.

Regioselective Alkylation Approaches

A common and effective method for introducing an ethyl group at the para-position of a benzoic acid precursor is through Friedel-Crafts acylation followed by a reduction. Direct Friedel-Crafts alkylation of benzene (B151609) with an ethyl halide is often problematic due to polyalkylation and carbocation rearrangements, which can lead to a mixture of products and lower yields of the desired isomer.

A more controlled approach involves the Friedel-Crafts acylation of ethylbenzene (B125841) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 4-ethylacetophenone. This reaction is highly regioselective for the para-isomer due to the steric bulk of the existing ethyl group. The resulting ketone is then oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) to yield 4-ethylbenzoic acid.

An alternative route begins with the Friedel-Crafts acylation of benzene with acetyl chloride to form acetophenone. This can then be nitrated to m-nitroacetophenone, followed by oxidation of the acetyl group to a carboxylic acid. However, this route would lead to a nitro-substituted benzoic acid rather than the desired ethyl-substituted precursor for this specific synthesis.

Catalytic Systems for Direct Ethyl Installation

While direct catalytic ethylation of benzoic acid itself is not a commonly employed method due to the deactivating nature of the carboxylic acid group, catalytic methods for the synthesis of the ethylbenzene precursor are well-established. The industrial production of ethylbenzene, a key starting material, often utilizes solid acid catalysts like zeolites for the alkylation of benzene with ethene. This method offers advantages in terms of catalyst recyclability and reduced waste compared to traditional Lewis acid catalysts.

Green Chemistry Principles in this compound Synthesis

Traditional nitration reactions using mixed acids (HNO₃/H₂SO₄) raise significant environmental and safety concerns due to the use of corrosive and hazardous reagents and the generation of acidic waste. In recent years, research has focused on developing greener alternatives for nitration.

One approach involves the use of milder and more selective nitrating agents. For instance, the use of calcium nitrate (B79036) in acetic acid under microwave irradiation has been explored for the nitration of phenolic compounds, offering a safer alternative to the traditional mixed acid method. Photochemical nitration of benzoic acid derivatives using nitrate ions has also been suggested as a potential green pathway.

Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are also gaining attention. The use of a stable, recyclable organic nitrating agent under ball milling conditions presents a more sustainable approach to electrophilic nitration. While not yet specifically reported for this compound, these green methodologies offer promising avenues for future synthetic route development.

The use of catalytic systems, such as zeolites in Friedel-Crafts reactions, also aligns with green chemistry principles by enabling catalyst recovery and reuse, thereby minimizing waste.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing the reaction conditions for the dinitration of 4-ethylbenzoic acid is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include temperature, reaction time, and the ratio of nitrating agents.

For the dinitration of 4-ethylbenzoic acid, a stepwise increase in temperature may be necessary. The initial nitration to form 4-ethyl-3-nitrobenzoic acid would likely proceed under milder conditions. To introduce the second nitro group onto the now more deactivated ring, a higher temperature and/or a longer reaction time would be required. Careful temperature control is essential to prevent the formation of unwanted byproducts and to ensure the desired regioselectivity.

The molar ratio of nitric acid and sulfuric acid to the 4-ethylbenzoic acid substrate is another critical factor. A sufficient excess of the nitrating mixture is necessary to drive the reaction towards dinitration. However, an excessive amount can lead to over-nitration or oxidative side reactions.

The purity of the final product can be enhanced through careful work-up and purification procedures. After

Elucidating the Chemical Reactivity and Reaction Mechanisms of 4 Ethyl 3,5 Dinitrobenzoic Acid

Electron-Withdrawing Effects of Nitro Groups on Aromatic Nucleophilic Substitution

The two nitro groups on the aromatic ring of 4-ethyl-3,5-dinitrobenzoic acid exert a powerful electron-withdrawing effect, which significantly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comwikipedia.org This effect is a combination of a strong -I (inductive) and -M (mesomeric or resonance) effect, which delocalizes electron density from the benzene (B151609) ring. chemicalbook.com The presence of these groups deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic attack. chemicalbook.comnumberanalytics.com

The nitro groups, being ortho and para directing for nucleophilic attack, render the carbon atoms at positions 2, 4, and 6 highly electrophilic. masterorganicchemistry.com In the case of this compound, this enhanced electrophilicity facilitates the displacement of a suitable leaving group at these positions by a nucleophile. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The stability of this intermediate is a key factor in the reaction's feasibility and is significantly enhanced by the presence of the electron-withdrawing nitro groups.

Kinetic studies on related compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, have shown that the rates of nucleophilic substitution are dependent on the nature of the nucleophile and the solvent. researchgate.net For this compound, it can be inferred that strong nucleophiles will react more readily. The reaction rate is also influenced by the steric hindrance around the reaction center.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution

FactorInfluence on Reaction RateRationale
**Electron-Withdrawing Groups (e.g., -NO₂) **IncreaseStabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com
Nucleophile Strength IncreaseStronger nucleophiles attack the electron-deficient ring more readily. byjus.com
Leaving Group Ability IncreaseBetter leaving groups depart more easily from the Meisenheimer complex.
Solvent Polarity VariesPolar aprotic solvents can solvate the cation of the nucleophile, increasing its reactivity. The effect on the overall rate depends on the specific reaction. researchgate.net

Carboxylic Acid Group Derivatization: Advanced Esterification and Amidation Routes

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of various derivatives, primarily esters and amides.

Esterification: The direct esterification of this compound with an alcohol is typically an acid-catalyzed equilibrium process. chemicalbook.com To drive the reaction to completion, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation. For sterically hindered alcohols, more advanced methods are required. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification of even hindered alcohols under milder conditions. jocpr.comresearchgate.net Another strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the alcohol. wikipedia.org

Amidation: Similar to esterification, the direct reaction of this compound with an amine to form an amide is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, the reaction is typically carried out at high temperatures to dehydrate the salt. More efficient and milder methods involve the use of coupling reagents. A wide array of modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), can be employed to activate the carboxylic acid, facilitating its reaction with a broad range of amines under mild conditions.

Transformations of the Ethyl Moiety: Oxidation, Reduction, and Carbon-Carbon Bond Formation

The ethyl group attached to the aromatic ring offers further opportunities for functionalization.

Oxidation: The benzylic position of the ethyl group is susceptible to oxidation. Vigorous oxidation, for instance with hot alkaline potassium permanganate (B83412) or chromic acid, would likely lead to the formation of a dicarboxylic acid, specifically 4-carboxy-3,5-dinitrobenzoic acid, as the entire alkyl chain is oxidized. numberanalytics.com Milder and more selective oxidation conditions could potentially yield 4-acetyl-3,5-dinitrobenzoic acid.

Reduction: The complete reduction of the ethyl group is generally not a common transformation. However, under forcing conditions, catalytic hydrogenation might lead to the reduction of the aromatic ring itself, depending on the catalyst and reaction conditions.

Carbon-Carbon Bond Formation: The benzylic position of the ethyl group can be a site for carbon-carbon bond formation through radical-mediated reactions. For instance, benzylic bromination followed by coupling reactions could be a potential route to introduce new substituents. Modern cross-coupling reactions, such as Suzuki or Heck couplings, are powerful tools for forming C-C bonds on aromatic systems, but these would typically be applied to a halogenated derivative of this compound rather than directly at the ethyl group. wikipedia.org However, recent advancements in C-H activation could potentially allow for direct functionalization of the ethyl group.

Reductive Chemistry of the Nitro Groups: Pathways to Amino-Substituted Derivatives

The reduction of the two nitro groups is a key transformation of this compound, leading to the corresponding amino derivatives which are valuable synthetic intermediates. organic-chemistry.orgjsynthchem.comyoutube.com The reduction can be controlled to achieve either partial or complete reduction of the nitro groups.

Selective Mono-reduction: The selective reduction of one nitro group in a dinitro compound is a significant challenge but can be achieved using specific reagents and conditions. Reagents such as sodium sulfide (B99878) or ammonium sulfide in aqueous or alcoholic solutions are often used for the selective reduction of one nitro group in dinitrophenols and other dinitroarenes. organic-chemistry.org The regioselectivity of this reduction in this compound would be an interesting aspect to study, as the electronic and steric effects of the ethyl and carboxylic acid groups would influence which nitro group is preferentially reduced.

Complete Reduction: The complete reduction of both nitro groups to amino groups can be accomplished using a variety of reducing agents. organic-chemistry.org Catalytic hydrogenation over catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common and efficient method. organic-chemistry.orgniscpr.res.in Other methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. niscpr.res.in These reactions typically proceed in high yield to afford 4-ethyl-3,5-diaminobenzoic acid.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent SystemSelectivityTypical Products
Na₂S or (NH₄)₂S Often selective for one nitro groupNitro-amino compounds organic-chemistry.org
H₂/Pd-C or PtO₂ Generally non-selectiveDiamino compounds organic-chemistry.orgniscpr.res.in
Sn/HCl or Fe/HCl Generally non-selectiveDiamino compounds niscpr.res.in
NaBH₄/Catalyst Can be selective depending on catalystAmino compounds youtube.com

Kinetic and Thermodynamic Parameters Governing this compound Transformations

The rates and equilibria of the reactions involving this compound are governed by kinetic and thermodynamic parameters. While specific experimental data for this exact compound is scarce, general principles and data from related compounds can provide valuable insights.

Thermodynamics: The reactions of this compound are influenced by changes in enthalpy (ΔH) and entropy (ΔS), which determine the Gibbs free energy change (ΔG) and thus the position of equilibrium. For instance, the acidity of the carboxylic acid group is significantly increased compared to benzoic acid due to the electron-withdrawing nature of the two nitro groups, which stabilize the resulting carboxylate anion. chemicalbook.com Thermodynamic data for related nitrobenzoic acids show that the transfer from water to aqueous salt solutions is influenced by the nature of the salt, indicating the role of ion-solvent and ion-solute interactions.

Kinetics: The rates of the various transformations are determined by the activation energy of the rate-determining step. For nucleophilic aromatic substitution, the rate is highly dependent on the stability of the Meisenheimer complex intermediate. masterorganicchemistry.com Kinetic studies on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines have provided rate constants and activation parameters (enthalpy and entropy of activation), which highlight the influence of the nucleophile and solvent on the reaction rate. researchgate.net It can be inferred that similar factors would govern the kinetics of nucleophilic substitution reactions of this compound derivatives. For esterification and amidation reactions, the kinetics are often controlled by the efficiency of the activation of the carboxylic acid group.

Table 3: General Thermodynamic and Kinetic Considerations

Reaction TypeKey Thermodynamic FactorsKey Kinetic Factors
Nucleophilic Aromatic Substitution Stability of the Meisenheimer complexActivation energy for the formation of the Meisenheimer complex
Esterification/Amidation Position of equilibrium (influenced by water removal)Efficiency of carboxylic acid activation, nucleophilicity of the alcohol/amine
Nitro Group Reduction Exothermic nature of the reductionActivity of the catalyst or reducing agent
Ethyl Group Oxidation Overall free energy change of the oxidationStrength of the oxidizing agent, stability of intermediates

Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 3,5 Dinitrobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

For the hypothetical 4-Ethyl-3,5-dinitrobenzoic acid , a ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, and the acidic proton of the carboxylic acid. The aromatic region would likely feature a singlet for the proton at position 6 and another for the proton at position 2. The ethyl group would present a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. The carboxylic acid proton would appear as a broad singlet, typically at a high chemical shift.

While no specific ¹H NMR data for This compound is available, data for the parent compound, 3,5-Dinitrobenzoic acid , shows characteristic signals for its aromatic protons. chemicalbook.com Similarly, ¹H NMR data is available for Ethyl 3,5-dinitrobenzoate (B1224709) . rsc.orgnih.gov

Table 1: Representative ¹H NMR Data for Related Compounds This table presents data for related compounds due to the absence of data for this compound.

CompoundProton AssignmentChemical Shift (ppm)MultiplicityReference
3,5-Dinitrobenzoic acidH-2, H-6~9.03d chemicalbook.com
H-4~8.90t chemicalbook.com
Ethyl Benzoate (for comparison of ethyl ester signals)-OCH₂CH₃4.38q rsc.org
-OCH₂CH₃1.41t rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Molecular Conformations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule based on their characteristic vibrational frequencies.

For This compound , the IR spectrum would be expected to display strong absorptions corresponding to the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), asymmetric and symmetric stretches of the nitro groups (NO₂) typically found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively, and C-H stretches from the aromatic ring and the ethyl group.

IR spectra for Ethyl 3,5-dinitrobenzoate are well-documented and show the characteristic ester C=O stretch and nitro group absorptions. chegg.comnist.govchemicalbook.com

Table 2: Key IR Absorption Bands for Ethyl 3,5-dinitrobenzoate This table presents data for a related compound due to the absence of data for this compound.

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
C-H (aromatic)Stretching~3092 chegg.com
C-H (aliphatic)Stretching~2982 chegg.com
C=O (ester)Stretching~1731 chegg.com
C=C (aromatic)Stretching~1627 chegg.com
NO₂ (asymmetric)Stretching~1544 chegg.com
NO₂ (symmetric)Stretching~1347 chegg.com

Mass Spectrometry (MS): Fragmentation Pattern Interpretation for Structural Connectivity

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features.

For This compound , the molecular ion peak (M⁺) would confirm the compound's molecular weight. Expected fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da), the loss of the ethyl group (-CH₂CH₃, 29 Da), and the loss of nitro groups (-NO₂, 46 Da).

The NIST Chemistry WebBook contains mass spectrometry data for Ethyl 3,5-dinitrobenzoate , showing its molecular ion peak and characteristic fragmentation. nist.gov

Table 3: Mass Spectrometry Data for Ethyl 3,5-dinitrobenzoate This table presents data for a related compound due to the absence of data for this compound.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Fragments (m/z)Reference
Ethyl 3,5-dinitrobenzoateC₉H₈N₂O₆240.17240 (M⁺), 212, 195, 165, 149, 75 nist.gov

X-ray Crystallography: Single-Crystal and Powder Diffraction for Solid-State Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding, for This compound .

While no crystallographic data exists for the target compound, extensive studies have been performed on derivatives of 3,5-dinitrobenzoic acid. For instance, the crystal structure of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate has been reported, detailing the hydrogen bonding networks that form its three-dimensional structure. iucr.orgnih.gov Additionally, the crystal structure of Ethyl 3,5-dinitrobenzoate has been determined, revealing that the carboxyl and nitro groups are rotated out of the plane of the aromatic ring. rsc.org

Table 4: Crystallographic Data for Related Compounds This table presents data for related compounds due to the absence of data for this compound.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Ethyl 3,5-dinitrobenzoateMonoclinicP2₁/cCarboxy and nitro groups are rotated out of the aromatic ring plane. rsc.org
4-ethylpiperazin-1-ium 3,5-dinitrobenzoateMonoclinicP2₁/cStructure built of organic layers formed by strong N-H···O hydrogen bonds. iucr.orgnih.gov

Electronic Spectroscopy: UV-Vis and Circular Dichroism (CD) for Electronic Transitions and Chiral Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule and is influenced by conjugation and functional groups. For This compound , the aromatic ring and nitro groups would be the primary chromophores, leading to characteristic absorption bands in the UV region.

Circular Dichroism (CD) spectroscopy is used to study chiral molecules. As This compound is not chiral, it would not be expected to show a CD spectrum. However, if it were used to form a derivative with a chiral molecule (e.g., a chiral alcohol or amine), the resulting product could be analyzed by CD spectroscopy.

UV-Vis spectral data is available for Ethyl 3,5-dinitrobenzoate , which is noted to form charge-transfer spectra with certain compounds. nih.govsigmaaldrich.com

Computational Chemistry and Theoretical Investigations of 4 Ethyl 3,5 Dinitrobenzoic Acid

Density Functional Theory (DFT) for Molecular Geometry, Electronic Structure, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Ethyl-3,5-dinitrobenzoic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G(d,p), are instrumental in predicting its fundamental properties. worldscientific.com

Molecular Geometry: The first step in a DFT analysis is the optimization of the molecular geometry to find the lowest energy conformation. This process determines precise bond lengths, bond angles, and dihedral angles. For the parent molecule, 3,5-dinitrobenzoic acid, the carboxylic acid group and the two nitro groups are known to be slightly rotated out of the plane of the benzene (B151609) ring. The introduction of an ethyl group at the 4-position would likely induce minor steric adjustments to the surrounding nitro groups.

Electronic Structure and Reactivity: DFT is highly effective in elucidating electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests a molecule is more easily polarizable and has higher chemical reactivity, indicating a greater potential for intramolecular charge transfer (ICT). worldscientific.comresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. The MEP surface visualizes the charge distribution on the molecule, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites. For this compound, the MEP would show strong negative potential around the oxygen atoms of the carboxyl and nitro groups, indicating sites susceptible to electrophilic attack. The hydrogen of the carboxyl group would be a site of positive potential.

In studies of complexes involving 3,5-dinitrobenzoic acid and benzamide (B126) derivatives, DFT calculations have been used to determine these electronic properties, which are foundational for predicting reactivity and intermolecular interactions. worldscientific.comresearchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for a Related System (Note: Data below is for a 3,5-dinitrobenzoic acid-benzamide complex, illustrating typical DFT outputs.)

PropertyCalculated ValueSignificance
HOMO Energy-7.5 eV (approx.)Represents the electron-donating ability of the molecule.
LUMO Energy-2.5 eV (approx.)Represents the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap (ΔE)5.0 eV (approx.)Indicates chemical reactivity and the potential for intramolecular charge transfer. researchgate.net

Quantum Chemical Calculations of Spectroscopic Signatures and Vibrational Modes

Quantum chemical calculations are essential for interpreting and predicting the spectroscopic characteristics of molecules. Theoretical vibrational spectra (Infrared and Raman) can be calculated and compared with experimental data to confirm the molecular structure and the presence of specific functional groups.

For this compound, vibrational analysis would identify characteristic frequencies. The NIST Chemistry WebBook provides experimental gas-phase IR spectrum data for the closely related Ethyl 3,5-dinitrobenzoate (B1224709), which serves as a useful reference. nist.gov Theoretical calculations would predict the vibrational modes associated with the stretching and bending of key bonds.

Key Predicted Vibrational Modes:

O-H Stretch: A broad absorption band characteristic of the carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid.

NO₂ Stretch: Symmetric and asymmetric stretching vibrations from the two nitro groups, typically appearing as strong bands in the IR spectrum.

C-H Stretch: Vibrations corresponding to the aromatic ring and the aliphatic ethyl group.

C-N Stretch: Vibrations associated with the bond between the benzene ring and the nitro groups.

By comparing the calculated frequencies with experimental spectra of related compounds, a detailed assignment of the vibrational modes of this compound can be achieved, confirming its structural features.

Table 2: Typical Vibrational Frequencies for Dinitrobenzoate Structures (Note: Based on experimental data for Ethyl 3,5-dinitrobenzoate and general frequencies for functional groups.)

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carboxylic Acid (or Ester C=O)C=O Stretch~1730 nist.gov
Nitro Group (NO₂)Asymmetric Stretch~1545 nist.gov
Nitro Group (NO₂)Symmetric Stretch~1345 nist.gov
Aromatic RingC-H Stretch~3100 nist.gov
Ethyl GroupC-H Stretch~2900-3000 nist.gov

Molecular Dynamics (MD) Simulations of this compound in Solution and Solid Phases

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique allows researchers to understand how a compound like this compound behaves in a dynamic environment, such as in a solvent or within a crystal lattice, which is not possible with static quantum chemical calculations. researchgate.net

MD in Solution: To simulate the behavior in a solvent (e.g., water, ethanol), the optimized molecule is placed in a simulation box filled with solvent molecules. The system is then subjected to a simulation run where the forces on each atom are calculated using a force field (like CHARMM or AMBER), and Newton's equations of motion are solved to track their movements over a set period. mdpi.com This provides insights into:

Solvation and Hydration: How solvent molecules arrange around the solute.

Conformational Dynamics: The flexibility of the molecule, such as the rotation of the ethyl and nitro groups.

Diffusion and Transport Properties: How the molecule moves through the solvent.

MD in Solid Phase: For the solid state, MD simulations can be used to study the stability of a crystal lattice, phase transitions, and mechanical properties. The simulation would model the interactions between multiple this compound molecules arranged in a crystal structure. Analysis of the simulation trajectory can reveal information about the strength of intermolecular forces, such as hydrogen bonding between carboxylic acid groups, which are crucial for the stability of the crystal.

Common analyses of MD trajectories include calculating the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Solvent Accessible Surface Area (SASA) to quantify solvent exposure. nih.gov

Non-Linear Optical (NLO) Properties Prediction and Charge Transfer Complex Analysis

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics, such as optical switching and frequency conversion. nih.govresearchgate.net The NLO response of a molecule is governed by its ability to be polarized by an intense external electric field, a property that can be predicted using computational methods.

DFT calculations are employed to determine the key NLO parameters: the linear polarizability (α) and the first-order hyperpolarizability (β). A high β value is indicative of a strong second-order NLO response. nih.gov For organic molecules, a large hyperpolarizability is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. worldscientific.com

In this compound, the nitro groups are powerful electron-withdrawing groups, while the ethyl group is a weak electron-donating group. The benzene ring acts as the π-bridge. The presence of these groups suggests that the molecule could exhibit NLO properties. Computational studies on complexes of 3,5-dinitrobenzoic acid confirm that these systems can possess significant NLO activity, with the charge transfer between the donor and acceptor units being the primary mechanism. worldscientific.comresearchgate.net The low HOMO-LUMO energy gap in such molecules facilitates this charge transfer, enhancing the hyperpolarizability. worldscientific.com

Table 3: Calculated First-Order Hyperpolarizability (β) for Related NLO Materials (Note: Data is for 3,5-dinitrobenzoic acid complexed with benzamide derivatives to illustrate the magnitude of NLO response.)

Molecule SystemFirst-Order Hyperpolarizability (β) (esu)Computational Method
3,5-dinitrobenzoic acid-benzamide complex (DBBZM)~3.479 x 10⁻³⁰DFT/B3LYP
3,5-dinitrobenzoic acid-aminobenzamide complex~12.843 x 10⁻³⁰DFT/B3LYP

These values, particularly when enhanced by complexation, indicate that dinitrobenzoate structures are promising candidates for NLO materials. worldscientific.com

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling of Analogues

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools used to predict the properties or activities of untested chemicals based on the properties of a known set of similar compounds. researchgate.netnih.gov This approach is widely used in drug discovery, materials science, and toxicology to screen compounds computationally before committing to expensive and time-consuming experimental synthesis and testing. nih.gov

To develop a QSRR/QSPR model for analogues of this compound, the following steps would be taken:

Dataset Curation: A dataset of structurally similar nitroaromatic compounds with known experimental values for a specific property (e.g., thermal stability, reactivity, biological activity) would be compiled. researchgate.net

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment from DFT calculations). researchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that correlates the calculated descriptors with the experimental property.

Validation: The model's predictive power is rigorously validated using internal methods (like cross-validation) and, ideally, an external test set of compounds not used in the model's creation. nih.gov

For nitro compounds, QSPR models have been successfully developed to predict properties like impact sensitivity and thermal stability, which are critical for energetic materials. researchgate.netresearchgate.net Such a model could be applied to predict the properties of this compound and its other uncharacterized analogues.

Derivatization Chemistry and Advanced Materials Based on 4 Ethyl 3,5 Dinitrobenzoic Acid

Synthesis and Characterization of Novel Ester and Amide Derivatives

The carboxylic acid functional group of 4-ethyl-3,5-dinitrobenzoic acid is a versatile handle for the synthesis of a wide array of ester and amide derivatives. These derivatives are not only valuable for modifying the physicochemical properties of the parent molecule but also serve as a classical method for the identification and characterization of alcohols, phenols, and amines.

Esterification:

Esters of this compound can be synthesized through several standard organic chemistry methods. A common laboratory-scale approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For more sensitive alcohols or to achieve higher yields under milder conditions, the acid can first be converted to its more reactive acyl chloride, 4-ethyl-3,5-dinitrobenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) wikipedia.org. This acyl chloride then readily reacts with alcohols or phenols, often in the presence of a base like pyridine to neutralize the HCl byproduct wikipedia.org.

Amidation:

Similarly, amides can be prepared by reacting 4-ethyl-3,5-dinitrobenzoyl chloride with primary or secondary amines wikipedia.org. This reaction is typically rapid and high-yielding. The resulting N-substituted 4-ethyl-3,5-dinitrobenzamides are stable, crystalline solids. Research on related N-alkyl-3,5-dinitrobenzamides has shown that these compounds can be synthesized and evaluated for various applications nih.govrsc.org.

Characterization:

The synthesis of these derivatives provides a route to novel compounds with tailored properties. A key application, analogous to that of 3,5-dinitrobenzoic acid, is in the qualitative analysis of organic compounds. Alcohols and amines, which are often liquids, are converted into solid ester or amide derivatives with sharp, characteristic melting points, facilitating their identification wikipedia.org.

The characterization of these new molecules relies on standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of the ester or amide functional group through characteristic carbonyl (C=O) stretching frequencies, in addition to the symmetric and asymmetric stretches of the nitro (NO₂) groups. Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the full structure, and mass spectrometry would determine the molecular weight.

Table 1: Predicted Characterization Data for Representative Derivatives of this compound

Derivative NameReactantPredicted Physical StateKey IR Absorption Bands (cm⁻¹)
Ethyl 4-ethyl-3,5-dinitrobenzoateEthanolCrystalline Solid~1730 (C=O, ester), ~1550 (NO₂, asym), ~1345 (NO₂, sym)
Isopropyl 4-ethyl-3,5-dinitrobenzoateIsopropanolCrystalline Solid~1725 (C=O, ester), ~1550 (NO₂, asym), ~1345 (NO₂, sym)
N-propyl-4-ethyl-3,5-dinitrobenzamidePropylamineCrystalline Solid~3350 (N-H), ~1660 (C=O, amide I), ~1550 (NO₂, asym), ~1540 (N-H bend, amide II), ~1345 (NO₂, sym)
N,N-diethyl-4-ethyl-3,5-dinitrobenzamideDiethylamineCrystalline Solid~1645 (C=O, amide), ~1550 (NO₂, asym), ~1345 (NO₂, sym)

Note: The data in this table is illustrative and based on characteristic values for similar functional groups.

Polymer Chemistry: Incorporation of this compound into Macromolecular Structures

The structural features of this compound make it an interesting candidate for incorporation into macromolecular structures, either as a monomeric unit within the polymer backbone or as a pendant functional group.

The related compound, ethyl 3,5-dinitrobenzoate (B1224709), has been used as a stabilizer for polymers and plastics biosynth.com. This suggests that derivatives of this compound could perform a similar function, potentially imparting thermal stability or acting as radical scavengers due to the electron-deficient nature of the dinitrophenyl ring.

Monomer for Polyesters and Polyamides:

By functionalizing the parent acid, it can be converted into a bifunctional monomer suitable for step-growth polymerization. For instance, reduction of the nitro groups to amines would yield 3,5-diamino-4-ethylbenzoic acid, a molecule that could be used as an A-B type monomer in polyamide synthesis. Alternatively, converting the carboxylic acid to a diol would allow its use in polyester synthesis.

Pendant Group Functionalization:

A more direct approach is to attach the 4-ethyl-3,5-dinitrobenzoyl moiety as a pendant group onto a polymer backbone. This can be achieved by first creating a polymerizable monomer. For example, reacting 4-ethyl-3,5-dinitrobenzoyl chloride with a hydroxyl-containing monomer like 2-hydroxyethyl methacrylate (HEMA) would yield a methacrylate monomer bearing the dinitrobenzoyl group. This monomer could then be copolymerized with other vinyl monomers to introduce its specific properties into the final material. An analogous monomer, 2-(methacryloyloxy)ethyl 3,5-dinitrobenzoate, has been documented, highlighting the feasibility of this approach copoldb.jp. Incorporating this high-nitrogen, electron-deficient group could enhance properties such as thermal resistance, refractive index, or affinity for electron-rich analytes in sensor applications.

Coordination Chemistry: Metal Complexes and Metal-Organic Frameworks (MOFs) Utilizing this compound as a Ligand

The field of coordination chemistry offers significant opportunities for utilizing this compound as a ligand. Upon deprotonation, the carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging), making it a versatile building block for both discrete metal complexes and extended, porous structures like Metal-Organic Frameworks (MOFs) mdpi.com.

The parent 3,5-dinitrobenzoic acid is known to form complexes with a range of metals. The resulting structures are influenced by the coordination preferences of the metal ion, the presence of other ligands, and non-covalent interactions such as hydrogen bonding and π-π stacking involving the nitro groups and the aromatic ring mdpi.com.

Introducing steric bulk: The ethyl group would affect how the ligands pack in the solid state, potentially leading to different framework topologies or larger pore sizes compared to the unsubstituted ligand.

Modifying intermolecular interactions: The alkyl nature of the ethyl group could introduce hydrophobic character into specific regions of a MOF's pores, which could be exploited for selective adsorption applications.

The design and synthesis of MOFs using functionalized ligands is a robust field of materials science nih.govnih.govfrontiersin.org. By selecting appropriate metal nodes (e.g., paddlewheel clusters of Cu(II) or Zn(II)) and synthesis conditions, it is predictable that this compound could form novel 2D or 3D frameworks with unique structural and functional properties.

Catalysis: Exploration of this compound and its Derivatives as Catalytic Reagents or Ligands

While there is no specific research detailing the catalytic applications of this compound, its electronic and structural properties suggest potential avenues for exploration in catalysis.

Organocatalysis:

The strong electron-withdrawing effect of the two nitro groups makes the carboxylic acid proton of this compound significantly more acidic than that of benzoic acid itself. This enhanced Brønsted acidity could potentially be harnessed in acid-catalyzed organic reactions, where it could function as a metal-free organocatalyst.

Ligand in Metal-Based Catalysis:

The molecule could also serve as a ligand for catalytically active metal centers. The carboxylate group provides a strong coordination site. The electronic properties of the ligand, modulated by the nitro and ethyl groups, would influence the electron density at the metal center, thereby tuning its catalytic activity and selectivity. Furthermore, the molecule could be chemically modified—for example, by introducing other coordinating groups—to create more complex, multidentate ligands for advanced catalyst design. This remains a prospective area for future research.

Applications in Advanced Functional Materials (e.g., energetic materials, optical materials, sensors)

The unique combination of a dinitroaromatic system and a carboxylic acid functional group makes this compound and its derivatives promising candidates for several classes of advanced functional materials.

Energetic Materials:

Polynitro aromatic compounds are a well-known class of energetic materials. The high nitrogen content and positive oxygen balance contributed by the two nitro groups suggest that this compound and its derivatives, particularly its metal salts, could exhibit energetic properties scbt.com. The thermal decomposition of related metal-dinitrobenzoate complexes has been shown to proceed with significant thermal effects, a characteristic of energetic materials mdpi.com. Such compounds could be investigated for applications where controlled release of energy is required.

Optical Materials:

Dinitrobenzoyl compounds are known to participate in charge-transfer interactions. For instance, ethyl 3,5-dinitrobenzoate forms charge-transfer spectra with certain electron-rich molecules chemicalbook.comscbt.comchemicalbook.com. This property could be exploited in the development of new optical materials. Furthermore, MOFs constructed from aromatic ligands often exhibit photoluminescence nih.govresearchgate.net. MOFs built using the 4-ethyl-3,5-dinitrobenzoate ligand could possess interesting luminescent properties, potentially applicable in solid-state lighting or optical sensing.

Sensors:

The porous and chemically tunable nature of MOFs makes them excellent candidates for chemical sensors. MOFs constructed from this compound could be designed to have pores decorated with specific functional groups (the nitro and ethyl groups). These pores could exhibit selective binding and sensing of small molecules or ions, which could be detected by a change in the material's optical (e.g., luminescence) or electronic properties.

Intermolecular Interactions and Supramolecular Assembly of 4 Ethyl 3,5 Dinitrobenzoic Acid Systems

Pi-Stacking Interactions and Aromatic Stacking Phenomena

Detailed studies on pi-stacking interactions and other aromatic stacking phenomena in crystalline 4-Ethyl-3,5-dinitrobenzoic acid are not available. The electron-deficient nature of the dinitro-substituted aromatic ring suggests that it could participate in pi-stacking interactions, potentially with offset or parallel-displaced arrangements. The nature and extent of these interactions would be crucial in understanding the three-dimensional architecture of the crystal lattice.

Co-crystallization and Polymorphism Studies of this compound

There are no published studies on the co-crystallization of this compound with other molecules. Such studies would be valuable for tuning the physicochemical properties of the compound. Similarly, research into the potential polymorphic forms of this compound has not been reported. The existence of polymorphs could have significant implications for its physical properties, such as solubility and melting point.

Self-Assembly Strategies for Ordered Nanostructures

Information regarding the use of this compound in self-assembly strategies to create ordered nanostructures is not present in the current scientific literature. The directed nature of its potential hydrogen bonding and pi-stacking interactions could theoretically be exploited for the bottom-up fabrication of novel nanomaterials, but this remains an unexplored area of research.

Environmental Transformation and Degradation Pathways of 4 Ethyl 3,5 Dinitrobenzoic Acid

Photochemical Degradation Mechanisms in Aqueous and Non-Aqueous Media

The photochemical degradation of 4-Ethyl-3,5-dinitrobenzoic acid is anticipated to proceed through several mechanisms, primarily involving the nitro groups and the aromatic ring. In aqueous environments, direct photolysis is expected to be a slow process. However, the presence of natural photosensitizers, such as humic acids, can accelerate degradation.

The primary photochemical event is likely the excitation of the nitro groups, which can lead to a variety of reactions. One potential pathway is the reduction of a nitro group to a nitroso group, followed by further reduction to an amino group. This process can lead to the formation of compounds such as 4-Ethyl-3-nitro-5-aminobenzoic acid. Another possible pathway involves the cleavage of the aromatic ring, although this typically requires high-energy UV radiation.

In non-aqueous media, such as on soil surfaces, photochemical reactions may differ. The absence of water as a reactant and solvent can lead to different intermediates and final products. For instance, intermolecular condensation reactions between excited molecules could become more prevalent.

Medium Proposed Photochemical Degradation Products Reaction Type
Aqueous4-Ethyl-3-nitro-5-aminobenzoic acidNitro group reduction
4-Ethyl-3,5-diaminobenzoic acidNitro group reduction
Ring-cleavage products (e.g., smaller organic acids)Photooxidation
Non-AqueousDimerized and polymerized productsCondensation
Denitrated productsPhotoreduction

Advanced Oxidation Processes (AOPs) for Chemical Transformation

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like this compound. These processes generate highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring and its substituents.

Common AOPs include UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and photocatalysis (e.g., TiO₂/UV). The reaction of hydroxyl radicals with this compound is expected to initiate through several pathways:

Hydroxylation of the aromatic ring: The addition of •OH to the benzene (B151609) ring can lead to the formation of hydroxylated derivatives.

Oxidation of the ethyl group: The ethyl group can be oxidized to a vinyl group or an acetyl group, and eventually to a carboxyl group, leading to the formation of 3,5-dinitro-1,4-benzenedicarboxylic acid.

Denitration: The nitro groups can be replaced by hydroxyl groups, leading to the formation of phenolic compounds.

Ring cleavage: The aromatic ring can be opened, leading to the formation of smaller aliphatic acids and ultimately mineralization to CO₂, H₂O, and inorganic nitrogen.

The efficiency of AOPs can be influenced by factors such as pH and the presence of other substances in the water matrix. For instance, some studies on similar nitroaromatic compounds have shown that TiO₂/UV processes can be highly effective in achieving complete mineralization. dss.go.th

AOP Method Key Reactant Potential Transformation Products Expected Outcome
UV/H₂O₂Hydroxyl radical (•OH)Hydroxylated derivatives, oxidized ethyl group products, denitrated compoundsPartial to complete mineralization
Fenton (Fe²⁺/H₂O₂)Hydroxyl radical (•OH)Similar to UV/H₂O₂High mineralization rates
TiO₂/UV PhotocatalysisHydroxyl radical (•OH), superoxide (B77818) radical (O₂⁻•)Similar to UV/H₂O₂ with potential for different intermediate ratiosHigh mineralization rates

Biotransformation Pathways and Metabolite Identification

The biotransformation of this compound is expected to be challenging for many microorganisms due to the electron-withdrawing nature of the nitro groups, which makes the aromatic ring resistant to electrophilic attack by microbial oxygenases. However, some specialized microorganisms have been shown to degrade nitroaromatic compounds under both aerobic and anaerobic conditions.

Under anaerobic conditions, the primary biotransformation pathway is likely the sequential reduction of the nitro groups to nitroso, hydroxylamino, and finally amino groups. This can result in the formation of 4-Ethyl-3-nitro-5-aminobenzoic acid and subsequently 4-Ethyl-3,5-diaminobenzoic acid. These amino derivatives are generally more amenable to further degradation.

Under aerobic conditions, microorganisms might initiate degradation by oxidizing the ethyl group or by dioxygenase-catalyzed attack on the aromatic ring, though the latter is less common for highly nitrated compounds. Reductive pathways followed by aerobic degradation of the resulting aminoaromatics are often more feasible.

It is important to note that the biotransformation of nitroaromatic compounds can sometimes lead to the formation of dead-end metabolites that are persistent in the environment.

Condition Proposed Biotransformation Pathway Key Metabolites
AnaerobicNitro group reduction4-Ethyl-3-nitro-5-aminobenzoic acid, 4-Ethyl-3,5-diaminobenzoic acid
AerobicInitial reduction of nitro groups followed by ring cleavage of aminoaromaticsAmino- and diaminobenzoic acids, ring-fission products
Oxidation of the ethyl side chain4-(1-Hydroxyethyl)-3,5-dinitrobenzoic acid, 4-Acetyl-3,5-dinitrobenzoic acid

Future Research Trajectories and Emerging Paradigms in 4 Ethyl 3,5 Dinitrobenzoic Acid Chemistry

Exploration of Novel Synthetic Routes and Reagents

The synthesis of 4-Ethyl-3,5-dinitrobenzoic acid is anticipated to be a key area of research, with a focus on developing efficient, selective, and sustainable methods. The classical approach would likely involve the direct nitration of 4-ethylbenzoic acid. nih.govorgsyn.org This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. nih.govorgsyn.org However, this method can suffer from a lack of regioselectivity and the production of unwanted isomers and byproducts. youtube.com

Future research will likely focus on overcoming these challenges. The development of novel nitrating agents and catalytic systems will be crucial. For instance, milder and more selective nitrating reagents, such as N-nitro-heterocycles, could offer better control over the reaction, minimizing the formation of undesired products. researchgate.net The use of solid acid catalysts or supported reagents is another promising avenue, potentially leading to cleaner and more environmentally friendly processes. orgsyn.org

Furthermore, the exploration of alternative synthetic pathways that avoid the direct nitration of a pre-functionalized ring is a compelling direction. This could involve the construction of the aromatic ring with the desired substitution pattern already in place or the use of functional group interconversions on a pre-existing dinitrated scaffold.

A summary of potential synthetic approaches is presented in the table below.

Synthetic ApproachPotential Reagents and ConditionsKey Research Focus
Direct Nitration HNO₃/H₂SO₄, Fuming HNO₃Optimization of reaction conditions for improved yield and regioselectivity.
Novel Nitrating Agents N-nitropyrazoles, Acetyl nitrate (B79036)Development of highly selective and efficient nitrating systems under milder conditions.
Green Chemistry Approaches Solid acid catalysts, Supported inorganic nitratesDesign of environmentally benign and recyclable catalytic systems for nitration.
Convergent Synthesis Building block assembly, Functional group interconversionExploration of alternative synthetic strategies to enhance overall efficiency and control.

Design of Advanced Material Systems with Tunable Properties

The presence of both a carboxylic acid group and two nitro groups on the aromatic ring of this compound makes it an attractive building block for the design of advanced materials. The carboxylic acid can act as a coordination site for metal ions, leading to the formation of metal-organic frameworks (MOFs), or as a reactive handle for polymerization. The nitro groups, with their strong electron-withdrawing nature, can impart unique electronic and optical properties to the resulting materials. nih.gov

Future research is expected to focus on the synthesis of polymers and MOFs incorporating this compound. These materials could exhibit interesting properties such as fluorescence, which could be harnessed for sensing applications, particularly for the detection of electron-rich analytes. mdpi.comresearchgate.net The tunability of the ethyl group offers a handle to modify the steric and electronic environment within the material, potentially allowing for the fine-tuning of properties like pore size in MOFs or the solubility and processability of polymers.

The potential for creating energetic materials is another area of interest, given that many nitroaromatic compounds are used in explosives. nih.gov However, a significant focus will also be on developing non-energetic functional materials where the nitro groups are leveraged for their electronic characteristics.

Material TypePotential PropertiesFuture Research Directions
Polymers Enhanced thermal stability, specific optical and electronic properties.Synthesis of polyesters and polyamides; investigation of their use in films and coatings.
Metal-Organic Frameworks (MOFs) Porosity, catalytic activity, luminescence.Design of MOFs for gas storage, separation, and as sensors for small molecules. researchgate.net
Functional Dyes Solvatochromism, non-linear optical properties.Exploration as probes for studying solvent polarity and as components in optical devices.

Interdisciplinary Research Integrating this compound with Other Fields

The unique chemical structure of this compound opens up possibilities for its application in various interdisciplinary fields, including medicinal chemistry, agrochemistry, and sensor technology.

In medicinal chemistry , nitroaromatic compounds have a long history of use as therapeutic agents, particularly as antimicrobial and anticancer drugs. acs.orgnih.gov The nitro groups can be bioreduced in hypoxic environments, characteristic of many tumors and microbial infections, to generate reactive species that are toxic to the target cells. Future research could explore derivatives of this compound as potential drug candidates. The ethyl group could be modified to tune the compound's lipophilicity and pharmacokinetic properties. nih.gov

In agrochemistry , nitroaromatic compounds have been utilized in the development of pesticides and herbicides. nih.gov Research into this compound derivatives could lead to new agrochemicals with improved efficacy and environmental profiles.

In the field of sensor technology , the electron-deficient nature of the aromatic ring makes this compound and its derivatives promising candidates for the development of chemical sensors. mdpi.comresearchgate.net They could be incorporated into fluorescent polymers or other materials designed to detect electron-rich analytes through quenching mechanisms. mdpi.comresearchgate.net

Theoretical Advances in Understanding Molecular Behavior and Interactions

Concurrent with experimental explorations, theoretical and computational studies will be indispensable for a comprehensive understanding of the molecular behavior and interactions of this compound. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, vibrational frequencies, and reactivity. nih.govacademicjournals.org

Future theoretical research will likely focus on several key areas. Computational modeling can be employed to predict the regioselectivity of synthetic reactions, guiding the design of more efficient synthetic routes. nih.gov Molecular dynamics simulations can be used to study the conformational preferences of the molecule and its interactions with solvents and biological macromolecules. This can aid in the design of materials with specific binding properties and in understanding the mechanism of action of potential drug candidates.

Furthermore, theoretical calculations can help in predicting the properties of materials derived from this compound. For example, the electronic band structure and optical properties of polymers and MOFs can be calculated to guide the development of new functional materials. nih.gov

Theoretical MethodResearch FocusPotential Impact
Quantum Chemistry (DFT) Electronic structure, reactivity indices, spectroscopic properties.Guiding synthetic strategies and interpreting experimental data.
Molecular Dynamics (MD) Conformational analysis, intermolecular interactions, solvation effects.Understanding behavior in different environments and informing drug and material design.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity or material properties.Accelerating the discovery of new functional molecules. nih.gov

Q & A

Q. What are the key methodological considerations for synthesizing 4-Ethyl-3,5-dinitrobenzoic acid?

The synthesis typically involves nitration and alkylation steps. For nitration, benzoic acid derivatives are treated with concentrated sulfuric acid and fuming nitric acid under controlled temperature (e.g., 0–5°C to prevent over-nitration). Post-nitration, ethylation can be achieved via Friedel-Crafts alkylation or nucleophilic substitution, depending on the precursor. Critical factors include:

  • Reagent stoichiometry : Excess nitrating agents may lead to byproducts like polynitro derivatives.
  • Temperature control : Exothermic reactions require cooling to avoid decomposition.
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials .

Q. How can the purity of this compound be verified post-synthesis?

Use a combination of analytical techniques:

  • Melting point analysis : Sharp melting points indicate purity (compare with literature values).
  • HPLC or TLC : Assess homogeneity using polar stationary phases and non-polar eluents (e.g., hexane:ethyl acetate).
  • Spectroscopy : FTIR to confirm nitro (–NO₂) and carboxylic acid (–COOH) groups; 1^1H NMR to verify ethyl (–CH₂CH₃) substitution .

Q. What solvent systems are optimal for recrystallizing nitro-substituted benzoic acids?

Ethanol-water mixtures (70:30 v/v) are commonly used due to their polarity gradient, which aids in dissolving impurities while precipitating the target compound. For thermally sensitive derivatives, slow cooling (1–2°C/min) minimizes occluded solvents .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

A 23^3 factorial design can evaluate three variables: temperature (X₁), nitration time (X₂), and acid concentration (X₃). Responses (yield, purity) are modeled statistically to identify interactions. For example:

VariableLow Level (-1)High Level (+1)
X₁ (°C)010
X₂ (h)26
X₃ (M)1218
ANOVA analysis reveals dominant factors (e.g., temperature × time interaction) for process optimization .

Q. What strategies resolve contradictions in spectroscopic data for nitro-aromatic compounds?

Discrepancies between experimental and theoretical spectra (e.g., unexpected NMR shifts) may arise from resonance effects or intermolecular interactions. Solutions include:

  • Computational validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict electronic environments.
  • X-ray crystallography : Resolve structural ambiguities by determining crystal packing and bond angles .

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

The ethyl group introduces steric hindrance, while nitro groups are strong electron-withdrawing meta-directors. For esterification:

  • Catalyst choice : Use H₂SO₄ or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid.
  • Reactivity order : Nitro groups deactivate the ring, making nucleophilic substitutions (e.g., hydroxylation) challenging unless directed by ortho/para positions .

Q. What methodologies enable the study of thermal stability in nitro-aromatic acids?

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min under nitrogen to identify decomposition thresholds.
  • Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting, degradation).
  • Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) for decomposition .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

  • Molecular docking : Simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.